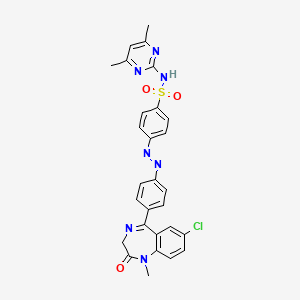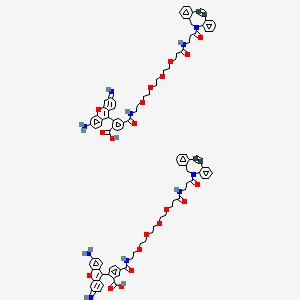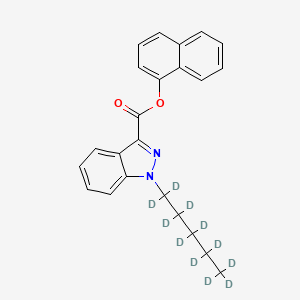
Methylcyclopropene-PEG4-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcyclopropene-PEG4-NHS is a specialized chemical compound used primarily as a linker in bio-conjugation processes. It contains a terminal N-hydroxysuccinimide (NHS) group and a methylcyclopropene group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its high reactivity and specificity, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other bio-conjugation applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclopropene-PEG4-NHS involves several steps, starting with the preparation of the PEG chain, followed by the introduction of the methylcyclopropene and NHS groups. The PEG chain is typically synthesized through polymerization reactions, and the methylcyclopropene group is introduced via a cyclopropanation reaction. The NHS group is then attached through an esterification reaction, using reagents such as N-hydroxysuccinimide and a suitable activating agent .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methylcyclopropene-PEG4-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The methylcyclopropene group participates in inverse electron demand Diels-Alder reactions with tetrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Cycloaddition Reactions: Tetrazines are used as reagents, and the reactions occur under mild buffer conditions without the need for toxic catalysts.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Cycloaddition Reactions: The major products are cycloadducts formed between the methylcyclopropene and tetrazine groups.
Wissenschaftliche Forschungsanwendungen
Methylcyclopropene-PEG4-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of Methylcyclopropene-PEG4-NHS involves the formation of stable covalent bonds with primary amines through the NHS ester group. This reaction results in the conjugation of the PEG chain to the target molecule. The methylcyclopropene group can undergo cycloaddition reactions with tetrazines, forming stable cycloadducts. These reactions are highly specific and occur under mild conditions, making this compound an effective tool for bio-conjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NHS: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group instead of the methylcyclopropene group.
Azide-PEG4-NHS: Contains an azide group for click chemistry applications.
Uniqueness
Methylcyclopropene-PEG4-NHS is unique due to its methylcyclopropene group, which allows for inverse electron demand Diels-Alder reactions with tetrazines. This feature provides high specificity and efficiency in bio-conjugation applications, distinguishing it from other PEG-based linkers .
Eigenschaften
Molekularformel |
C21H32N2O10 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H32N2O10/c1-16-14-17(16)15-32-21(27)22-5-7-29-9-11-31-13-12-30-10-8-28-6-4-20(26)33-23-18(24)2-3-19(23)25/h14,17H,2-13,15H2,1H3,(H,22,27) |
InChI-Schlüssel |
BHFOICZXOKKKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC1COC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



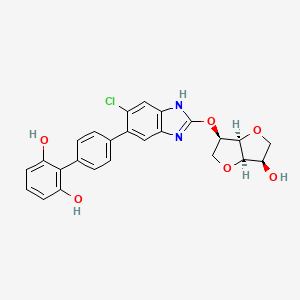
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

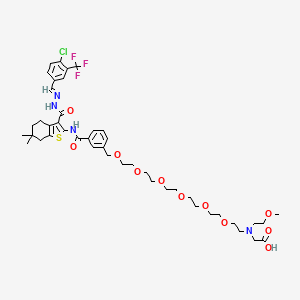
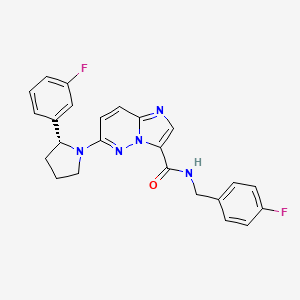

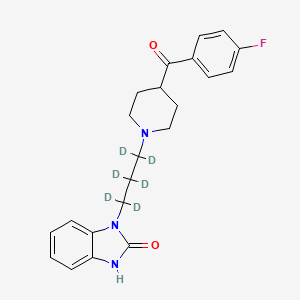
methyl dihydrogen phosphate](/img/structure/B12416408.png)
